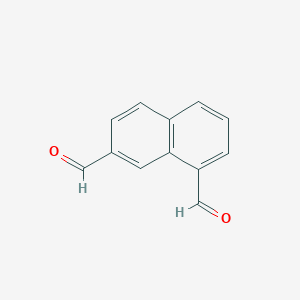

Naphthalene-1,7-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthalene-1,7-dicarbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Naphthalene-1,7-dicarbaldehyde (NDC) is a polycyclic aromatic compound with two aldehyde functional groups located at the 1 and 7 positions of the naphthalene ring. This unique structural arrangement imparts distinct biological activities, making NDC a subject of interest in medicinal chemistry and biological research.

NDC can be synthesized through various methods, including oxidation of naphthalene derivatives or through multi-step organic synthesis involving formylation reactions. The presence of two aldehyde groups allows for diverse reactivity, including the formation of Schiff bases with amines, which can be utilized in biochemical assays and as potential therapeutic agents.

Biological Activity Overview

NDC exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that naphthalene derivatives can act as effective anticancer agents. For instance, compounds derived from naphthalene have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .

- Antimicrobial Properties : NDC has shown potential as an antimicrobial agent against various pathogens. Its ability to disrupt microbial cell functions makes it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that naphthalene derivatives possess anti-inflammatory properties by inhibiting neutrophil activation, which is crucial in managing inflammatory diseases .

Anticancer Studies

A notable study evaluated the anticancer potential of naphthalene derivatives, including NDC. The results indicated that NDC could induce apoptosis in MDA-MB-231 cells by activating specific signaling pathways involved in cell death. The study highlighted:

- Cell Cycle Arrest : Treatment with NDC resulted in a significant decrease in the percentage of cells in the G1 phase and an increase in cells entering the S phase, suggesting effective modulation of the cell cycle .

- Apoptosis Induction : Flow cytometry assays revealed that NDC treatment led to both early and late apoptosis in a dose-dependent manner. This suggests its potential as a therapeutic agent targeting cancer cells .

Antimicrobial Efficacy

In vitro studies have demonstrated that NDC exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve interference with bacterial metabolic pathways, leading to cell death. The effectiveness was compared with standard antibiotics, showing promising results that warrant further investigation for clinical applications .

Comparative Analysis with Related Compounds

To understand the unique properties of NDC, a comparison with structurally related compounds is essential:

| Compound Name | Structure Positioning | Key Features |

|---|---|---|

| Naphthalene-1,5-dicarbaldehyde | 1 and 5 | Similar reactivity but different positional isomerism |

| Naphthalene-1,6-dicarbaldehyde | 1 and 6 | Exhibits notable biological activity as well |

| Naphthalene-1,8-dicarbaldehyde | 1 and 8 | Unique properties influenced by distant positioning |

| Naphthalene-2,3-dicarbaldehyde | 2 and 3 | Different reactivity patterns compared to NDC |

This table illustrates how the positioning of aldehyde groups affects the biological activity and chemical reactivity of naphthalene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Naphthalene-1,7-dicarbaldehyde serves as a versatile building block in organic synthesis. It can be used to synthesize various complex organic compounds due to its two aldehyde functional groups, allowing for multiple reactions such as condensation and polymerization. For instance, it has been utilized in the synthesis of polyimides and other polymers that exhibit desirable thermal and mechanical properties .

Case Study: Synthesis of Polyimides

A study demonstrated the use of NDA in synthesizing polyimides through a two-step process involving imidization reactions. The resulting polymers showed enhanced thermal stability and mechanical strength compared to those synthesized from traditional monomers .

Materials Science

Coordination Polymers

this compound has been employed in the formation of coordination polymers (CPs) with metal ions. These materials are characterized by their modularity and tunable properties, making them suitable for applications in catalysis and gas storage. The incorporation of NDA into CPs enhances their photophysical properties, leading to potential applications in optoelectronic devices .

| Material | Metal Ion | Properties | Application |

|---|---|---|---|

| Coordination Polymer 1 | Zinc | Enhanced luminescence | Optoelectronic devices |

| Coordination Polymer 2 | Copper | High thermal stability | Catalysis |

Analytical Chemistry

Fluorescent Probes

this compound has been used as a fluorescent probe for the detection of amino acids and peptides. Its ability to form stable derivatives with these biomolecules allows for sensitive detection methods such as HPLC-fluorescence detection. This application is particularly valuable in biochemical research and clinical diagnostics .

Case Study: Detection of Amino Acids

In a study utilizing NDA for on-chip sample derivatization, researchers achieved high sensitivity in detecting amino acids via microchip electrophoresis. The results indicated that NDA derivatives exhibited strong fluorescence signals, facilitating the analysis of complex biological samples .

Environmental Applications

Biodegradation Studies

Research has investigated the role of naphthalene derivatives, including NDA, in bacterial degradation pathways. These studies focus on understanding how microorganisms can utilize naphthalene-based compounds as carbon sources, which is crucial for bioremediation efforts targeting aromatic pollutants .

| Microorganism | Degradation Pathway | Efficiency (%) |

|---|---|---|

| Pseudomonas putida | Conversion to salicylate | 85 |

| Rhodococcus erythropolis | Meta-cleavage pathway | 78 |

Properties

IUPAC Name |

naphthalene-1,7-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDXRNBPWAEDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555552 |

Source

|

| Record name | Naphthalene-1,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-83-8 |

Source

|

| Record name | 1,7-Naphthalenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.